molecular formula C18H28N2O4S B14278989 2-Ethyl-6-methylaniline;sulfuric acid CAS No. 137374-00-6

2-Ethyl-6-methylaniline;sulfuric acid

Cat. No.: B14278989
CAS No.: 137374-00-6
M. Wt: 368.5 g/mol
InChI Key: ZGDFDLMFTZCNAF-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aromatic Amine Salts in Contemporary Chemical Research

Substituted aromatic amine salts, often referred to as anilinium salts, are a class of compounds that have garnered significant interest in modern chemical research. These salts are formed by the protonation of an aromatic amine by an acid. The resulting anilinium cation, paired with an acid anion, can exhibit unique physical and chemical properties. Researchers have explored these salts for various applications, including their use as prospective materials for second harmonic generation (a phenomenon in nonlinear optics) and as reactive surfactants (surfmers) in the synthesis of electrically conducting polymers like polyaniline. repositorioinstitucional.mxrsc.org The study of how different substituents on the aniline (B41778) ring and the nature of the counter-ion influence the crystal structure and properties of these salts is an active area of investigation.

Fundamental Principles of Aromatic Amine Protonation by Strong Acids

Aromatic amines, such as 2-Ethyl-6-methylaniline (B166961), are basic due to the lone pair of electrons on the nitrogen atom. When reacted with a strong acid like sulfuric acid (H₂SO₄), the nitrogen atom accepts a proton (H⁺), forming an ammonium (B1175870) cation. noaa.gov This acid-base reaction is typically exothermic and results in the formation of a salt, in this case, 2-ethyl-6-methylanilinium sulfate (B86663) or hydrogen sulfate. noaa.gov The general reaction is as follows:

C₂H₅(CH₃)C₆H₃NH₂ + H₂SO₄ → [C₂H₅(CH₃)C₆H₃NH₃]⁺HSO₄⁻

Further reaction can lead to the formation of the sulfate salt:

2 [C₂H₅(CH₃)C₆H₃NH₃]⁺HSO₄⁻ ⇌ [C₂H₅(CH₃)C₆H₃NH₃]₂²⁺SO₄²⁻ + H₂SO₄

This protonation significantly alters the properties of the molecule. The resulting salt is typically a solid, more water-soluble than the parent oily amine, and has a different electronic structure which affects its chemical reactivity. researchgate.net

Significance of 2-Ethyl-6-methylaniline as a Chemical Precursor and Substrate

2-Ethyl-6-methylaniline (MEA) is a crucial intermediate in the chemical industry, primarily in the production of agricultural chemicals. google.com It serves as a key building block for the synthesis of several widely used herbicides, most notably those in the chloroacetanilide class such as metolachlor (B1676510) and acetochlor (B104951). Its specific substitution pattern (ethyl and methyl groups ortho to the amino group) is essential for the biological activity of the final herbicide products. The physical properties of MEA are well-documented, as shown in the table below.

Physicochemical Properties of 2-Ethyl-6-methylaniline
PropertyValueReference
CAS Number24549-06-2
Molecular FormulaC₉H₁₃N
Molecular Weight135.21 g/mol
AppearanceClear liquid with a pungent odor nih.gov
Boiling Point231 °C (lit.)
Melting Point-33 °C (lit.)
Density0.968 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.552 (lit.)

Research Scope and Objectives for 2-Ethyl-6-methylaniline;Sulfuric Acid Systems

While specific research on 2-ethyl-6-methylanilinium sulfate is not extensively published, the objectives for studying such a system can be inferred from research on analogous compounds. A primary objective would be the synthesis and isolation of high-purity crystals of the salt. Following synthesis, a key research goal is comprehensive characterization. This typically involves:

Structural Analysis: Using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the 2-ethyl-6-methylanilinium cations and sulfate anions in the crystal lattice. This was performed for the closely related 2-ethyl-6-methylanilinium 4-methylbenzenesulfonate (B104242), revealing how cations and anions are linked by hydrogen bonds. nih.govnih.gov

Spectroscopic Studies: Employing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to investigate the vibrational modes of the molecule, particularly the N-H stretching and sulfate group vibrations, which confirm protonation and detail the hydrogen bonding network. rsc.org

Thermal Analysis: Using methods like differential scanning calorimetry (DSC) to identify phase transitions and determine the thermal stability of the salt. rsc.org

The overarching goal of such research is to understand the structure-property relationships in these organic-inorganic hybrid materials, which could lead to the design of new materials with specific optical or electronic properties.

Properties

CAS No.

137374-00-6

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-ethyl-6-methylaniline;sulfuric acid

InChI

InChI=1S/2C9H13N.H2O4S/c2*1-3-8-6-4-5-7(2)9(8)10;1-5(2,3)4/h2*4-6H,3,10H2,1-2H3;(H2,1,2,3,4)

InChI Key

ZGDFDLMFTZCNAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N)C.CCC1=CC=CC(=C1N)C.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of 2 Ethyl 6 Methylanilinium Sulfate

Direct Salt Formation via Acid-Base Neutralization

The most straightforward method for the preparation of 2-ethyl-6-methylanilinium sulfate (B86663) is the direct reaction between 2-ethyl-6-methylaniline (B166961), a weak base, and sulfuric acid, a strong acid. This exothermic reaction results in the formation of the corresponding salt. noaa.govnih.gov The nitrogen atom of the aniline (B41778) derivative donates its lone pair of electrons to a proton from sulfuric acid, forming a stable anilinium cation and a sulfate or bisulfate anion. nih.gov

The stoichiometry of the acid-base neutralization reaction is critical in determining the final product. 2-Ethyl-6-methylaniline is a monoamine, meaning it has one basic nitrogen atom. Sulfuric acid, on the other hand, is a diprotic acid, capable of donating two protons.

The reaction can proceed in two distinct stoichiometric ratios:

2:1 Molar Ratio (Aniline:Acid): When two moles of 2-ethyl-6-methylaniline react with one mole of sulfuric acid, the resulting salt is bis(2-ethyl-6-methylanilinium) sulfate. In this case, both protons of the sulfuric acid are neutralized by the aniline.

1:1 Molar Ratio (Aniline:Acid): A 1:1 molar ratio of 2-ethyl-6-methylaniline to sulfuric acid will primarily yield 2-ethyl-6-methylanilinium hydrogen sulfate. Here, only one of the acidic protons of sulfuric acid is neutralized.

The precise control of stoichiometry is essential for isolating the desired salt. An excess of the aniline may lead to a mixture of the salt and unreacted aniline, while an excess of sulfuric acid could result in a product contaminated with the acid.

Table 1: Stoichiometric Ratios and Corresponding Products

Molar Ratio (2-Ethyl-6-methylaniline : Sulfuric Acid)Primary Product
2:1Bis(2-ethyl-6-methylanilinium) sulfate
1:12-Ethyl-6-methylanilinium hydrogen sulfate

This table illustrates the expected primary products based on the initial molar ratios of the reactants.

The choice of solvent plays a crucial role in the synthesis and isolation of 2-ethyl-6-methylanilinium sulfate. The ideal solvent should facilitate the reaction and allow for the selective crystallization or precipitation of the salt.

Polar Protic Solvents: Solvents like ethanol (B145695) or water can be used to dissolve the reactants. nih.gov Upon cooling or partial evaporation of the solvent, the salt, which is often less soluble than the starting materials, will crystallize out of the solution. The high polarity of these solvents can effectively solvate the ionic salt, influencing the crystal lattice formation.

Nonpolar Aprotic Solvents: In nonpolar solvents such as toluene (B28343) or hexane (B92381), 2-ethyl-6-methylanilinium sulfate is generally insoluble. The reaction between the aniline and sulfuric acid in such a medium will lead to the direct precipitation of the salt as it is formed. This can be an effective method for achieving a high yield of the product.

Solvent Mixtures: A combination of solvents can be employed to fine-tune the solubility and crystallization properties. For instance, a solvent in which the aniline is soluble but the salt is not can be used to promote precipitation upon addition of sulfuric acid.

The rate of cooling, agitation, and the presence of seed crystals can also influence the size and purity of the resulting crystals.

Acid-Catalyzed Organic Reactions Involving 2-Ethyl-6-methylaniline and Sulfuric Acid

In many organic reactions, sulfuric acid is used as a catalyst with 2-ethyl-6-methylaniline as a reactant. google.comgoogle.com In these instances, 2-ethyl-6-methylanilinium sulfate is formed in situ and acts as a key intermediate or the active catalytic species.

Reductive alkylation is a method to form higher substituted amines. In the case of 2-ethyl-6-methylaniline, it can be reacted with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent and an acid catalyst, such as sulfuric acid. google.com

The reaction mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: Sulfuric acid protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Aniline: The nitrogen atom of 2-ethyl-6-methylaniline attacks the activated carbonyl carbon.

Formation of a Hemiaminal: This is followed by the formation of a hemiaminal intermediate.

Dehydration to form an Imine/Iminium Ion: The hemiaminal is then protonated by sulfuric acid, leading to the elimination of a water molecule and the formation of an imine or a protonated iminium ion. The anilinium sulfate salt is present at this stage.

Reduction: The iminium ion is subsequently reduced by a reducing agent (e.g., hydrogen with a metal catalyst) to yield the final alkylated amine.

In this process, sulfuric acid acts as a protonation catalyst to activate the carbonyl group and facilitate the dehydration step. google.com

Sulfuric acid can also serve as an acidic co-catalyst in condensation reactions involving 2-ethyl-6-methylaniline. google.com An example is the reaction with paraformaldehyde to form an N-methylene derivative. google.com In such reactions, the acid protonates one of the reactants, activating it for nucleophilic attack by the other. The formation of the 2-ethyl-6-methylanilinium ion can influence the reaction rate and equilibrium by controlling the concentration of the free aniline. Small amounts of sulfuric acid, for instance, 0.001 to 0.08 molar equivalents relative to the aniline, can be sufficient to catalyze these reactions effectively. google.comgoogle.com

Table 2: Role of Sulfuric Acid in Catalyzed Reactions

Reaction TypeRole of Sulfuric AcidKey Intermediate
Reductive AlkylationProtonation CatalystIminium Ion
CondensationAcidic Co-catalystProtonated Reactant

This table summarizes the function of sulfuric acid and the key intermediates in acid-catalyzed reactions involving 2-ethyl-6-methylaniline.

Green Chemistry Approaches to Amine Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org While specific green synthesis methods for 2-ethyl-6-methylanilinium sulfate are not extensively documented, general green chemistry principles can be applied to its synthesis.

Atom Economy: The direct acid-base neutralization for salt formation is an addition reaction with 100% atom economy, which is a key principle of green chemistry.

Use of Safer Solvents: The selection of solvents with a lower environmental impact and toxicity is a crucial aspect. Water or ethanol are generally preferred over halogenated or aromatic hydrocarbon solvents. nih.gov

Energy Efficiency: Conducting the reaction at ambient temperature, if feasible, reduces energy consumption. The exothermic nature of the neutralization reaction can sometimes be harnessed to minimize external heating.

Catalysis: In the context of acid-catalyzed reactions, using a catalytic amount of sulfuric acid is more environmentally benign than using it as a stoichiometric reagent. This minimizes waste and the need for neutralization steps in the work-up.

Further research into solid-state synthesis or mechanochemical methods could offer even greener alternatives for the preparation of 2-ethyl-6-methylanilinium sulfate, potentially eliminating the need for solvents altogether.

Isolation and Purification Strategies for 2-Ethyl-6-methylanilinium Sulfate

Detailed, documented protocols for the specific isolation and purification of 2-ethyl-6-methylanilinium sulfate are not extensively available in the reviewed scientific literature. However, based on the general principles of organic chemistry and established methods for purifying similar aromatic amine salts, several effective strategies can be delineated. The selection of a particular method would depend on the nature of the impurities present, the scale of the purification, and the desired final purity of the compound. Plausible strategies include crystallization, extraction, and chromatographic techniques.

Crystallization

Crystallization is a primary and highly effective technique for the purification of solid organic compounds like anilinium salts. This method relies on the differences in solubility between the desired compound and impurities in a selected solvent or solvent system. For 2-ethyl-6-methylanilinium sulfate, a polar protic solvent is likely to be effective due to the ionic nature of the salt.

The process would typically involve dissolving the crude 2-ethyl-6-methylanilinium sulfate in a suitable solvent at an elevated temperature to create a saturated solution. Suitable solvents could include water, lower alcohols (such as ethanol or methanol), or mixtures thereof. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. After dissolving the crude product, the solution is slowly cooled to induce the formation of crystals. The slow cooling process allows for the formation of a well-ordered crystal lattice, which tends to exclude impurity molecules. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and subsequently dried. In some cases, selective crystallization can be induced by the addition of a specific precipitating agent. nih.gov

Extraction

Liquid-liquid extraction is a useful method for removing impurities with different solubility and acid-base properties from the target compound. Since 2-ethyl-6-methylanilinium sulfate is the salt of a weak base (2-ethyl-6-methylaniline) and a strong acid (sulfuric acid), its solubility is highly dependent on pH.

To purify the parent amine before forming the salt, or to purify the salt itself, an acid-base extraction procedure can be employed. youtube.com For instance, the crude aniline derivative could be dissolved in an organic solvent immiscible with water, such as dichloromethane (B109758) or diethyl ether. researchgate.net This organic solution can then be washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, causing it to move into the aqueous layer as the anilinium salt, leaving non-basic impurities behind in the organic layer. youtube.com Conversely, washing with a basic aqueous solution (e.g., dilute NaOH) would deprotonate the anilinium ion, partitioning the free amine into the organic layer and leaving acidic impurities in the aqueous layer. After separation, the free amine can be recovered from the organic solvent and then reacted with sulfuric acid to form the desired sulfate salt, which could then be further purified by crystallization.

Chromatography

For achieving very high levels of purity, chromatographic methods are often employed. While salts themselves can be challenging to purify directly via standard silica (B1680970) gel chromatography, the parent amine, 2-ethyl-6-methylaniline, can be readily purified using this technique.

Column Chromatography: The crude 2-ethyl-6-methylaniline can be passed through a column packed with a stationary phase, such as silica gel or alumina. An appropriate mobile phase (eluent), typically a mixture of non-polar and polar organic solvents (e.g., hexane and ethyl acetate), is used to move the components through the column at different rates based on their affinity for the stationary phase. thermofisher.com This allows for the separation of the desired aniline from by-products and starting materials. The purified fractions containing the 2-ethyl-6-methylaniline can then be collected, the solvent evaporated, and the pure amine converted to its sulfate salt.

High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale preparative purification, HPLC can be utilized. sielc.com Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is a common method for purifying aniline derivatives. sielc.com This technique offers high resolution and is effective for separating closely related compounds. thermofisher.com

The following table summarizes purification techniques used for related aniline compounds, which can be considered analogous for the purification of 2-ethyl-6-methylaniline prior to its conversion to the sulfate salt.

Compound NamePurification MethodDetails
AnilineSteam DistillationSuitable for thermally sensitive compounds; separates aniline from non-volatile impurities. doubtnut.com
Aniline DerivativesHigh-Performance Liquid Chromatography (HPLC)Utilizes reverse-phase columns with mobile phases like acetonitrile/water for high-purity separation. thermofisher.comsielc.com
Aromatic AminesLiquid-Liquid ExtractionEmploys pH adjustments to separate amines from neutral or acidic impurities based on their differential solubility in aqueous and organic phases. youtube.com
Aromatic AminesSolid-Phase Extraction (SPE)Used for preconcentration and cleanup of samples prior to analysis, effective for isolating amines from complex matrices. nih.gov
Aniline DerivativesGas Chromatography (GC)Often requires derivatization of the amine to increase volatility and thermal stability for separation in the gas phase. acs.org

Advanced Characterization Techniques and Spectroscopic Analysis

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Upon salt formation, the amine group (-NH₂) of 2-ethyl-6-methylaniline (B166961) accepts a proton from sulfuric acid to form an anilinium group (-NH₃⁺). This protonation induces significant changes in the chemical shifts of nearby protons and carbons in the NMR spectra compared to the free base. The protons of the -NH₃⁺ group would appear as a broad singlet at a downfield chemical shift, and the adjacent aromatic protons would also experience a downfield shift due to the electron-withdrawing effect of the positive charge.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 2-Ethyl-6-methylanilinium Cation
Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticAr-H~7.0-7.5~120-145
Ammonium (B1175870)-NH₃⁺Broad, >8.0N/A
Ethyl-CH₂-~2.6-2.8~23-25
Ethyl-CH₃~1.2-1.4~13-15
MethylAr-CH₃~2.2-2.4~17-19

Vibrational Analysis by Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. The analysis of 2-ethyl-6-methylanilinium sulfate (B86663) would reveal characteristic bands for both the anilinium cation and the sulfate anion.

Studies on anilinium sulfate have shown that the FT-IR and FT-Raman spectra are complementary and provide a detailed vibrational signature. scispace.comresearchgate.net Key vibrational modes for the anilinium cation include the N-H stretching vibrations of the -NH₃⁺ group, which typically appear as a broad band in the region of 2800-3200 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching modes within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. scispace.comrsc.org

The sulfate anion (SO₄²⁻) has characteristic vibrational modes as well. The most intense of these is the asymmetric stretching vibration (ν₃), which appears as a strong band around 1100 cm⁻¹. researchgate.netrsc.org

Table 2: Key Vibrational Bands for Anilinium Sulfate Compounds
Wavenumber Range (cm⁻¹)AssignmentTechnique
>3000Aromatic C-H StretchingIR, Raman
2800-3200N-H Stretching of -NH₃⁺IR
1400-1600Aromatic C=C Ring StretchingIR, Raman
~1100Asymmetric S-O Stretching (SO₄²⁻)IR

Solid-State Structural Determination through X-ray Diffraction (XRD)

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and crystal packing. While the specific crystal structure for 2-ethyl-6-methylanilinium sulfate has not been detailed in the available literature, extensive data exists for the closely related compound, 2-ethyl-6-methylanilinium 4-methylbenzenesulfonate (B104242), which provides insight into the cation's structural behavior. nih.gov

In the structure of 2-ethyl-6-methylanilinium 4-methylbenzenesulfonate, the proton from the acid transfers to the nitrogen atom of the aniline (B41778), forming the anilinium cation. nih.gov The crystal cohesion is maintained by strong N-H···O hydrogen bonds between the anilinium cation and the sulfonate oxygen atoms of the anion, alongside electrostatic and van der Waals interactions. nih.gov A similar arrangement, with hydrogen bonding between the -NH₃⁺ group and the sulfate oxygens, would be expected to be the primary interaction stabilizing the crystal lattice of 2-ethyl-6-methylanilinium sulfate. rsc.org

Table 3: Crystallographic Data for 2-Ethyl-6-methylanilinium 4-methylbenzenesulfonate nih.gov
ParameterValue
Chemical FormulaC₉H₁₄N⁺ · C₇H₇O₃S⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.2514 (9)
b (Å)6.1889 (4)
c (Å)16.9242 (10)
β (°)102.850 (1)
Volume (ų)1557.46 (16)
Z (formula units per cell)4

Elemental Compositional Analysis (e.g., Energy-Dispersive X-ray Spectroscopy (EDX))

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental analysis of a sample. rjl-microanalytic.de When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. By analyzing the energy of these X-rays, EDX can identify the elemental composition of the material. For a purified sample of 2-ethyl-6-methylanilinium sulfate, EDX analysis would be used to confirm the presence of carbon, nitrogen, oxygen, and sulfur, and to verify their relative abundance, ensuring the sample is free from unexpected elemental contaminants. researchgate.net

Chromatographic and Hyphenated Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of 2-ethyl-6-methylanilinium sulfate and for monitoring the progress of its synthesis. rsc.org A reverse-phase (RP) HPLC method can be used to separate the 2-ethyl-6-methylaniline starting material from the final salt product and any potential impurities. sielc.com

The reaction can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC. The disappearance of the starting material peak and the appearance and growth of the product peak would indicate the progression of the reaction. For purity analysis, a validated HPLC method would be used to quantify the main compound and detect any impurities, with typical detection by UV spectrophotometry. sielc.com Gas chromatography (GC) is also a viable technique for analyzing the purity of the volatile starting aniline. nist.gov

Theoretical and Computational Studies of 2 Ethyl 6 Methylaniline;sulfuric Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular geometry, and reactivity of the 2-ethyl-6-methylaniline (B166961);sulfuric acid system. These methods provide a detailed understanding of the nature of the chemical bonding and the energetic aspects of the interaction between the aniline (B41778) derivative and the acid.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules and materials. In the context of the 2-ethyl-6-methylaniline;sulfuric acid system, DFT calculations would be instrumental in determining the optimized geometry of the protonated 2-ethyl-6-methylanilinium cation and its interaction with the sulfate (B86663) or bisulfate anion.

DFT calculations based on this known cation structure would allow for the optimization of the geometry of the 2-ethyl-6-methylanilinium sulfate ion pair and its crystal lattice. Such calculations would yield important information on bond lengths, bond angles, and dihedral angles, as well as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the system's reactivity.

Interactive Table: Crystal Data for 2-Ethyl-6-methylanilinium 4-methylbenzenesulfonate (B104242) ccl.net

PropertyValue
Chemical FormulaC₉H₁₄N⁺·C₇H₇O₃S⁻
Molecular Weight307.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.2514 (9)
b (Å)6.1889 (4)
c (Å)16.9242 (10)
β (°)102.850 (1)
Volume (ų)1557.46 (16)
Z4

This data provides a foundational experimental framework for theoretical modeling of the 2-ethyl-6-methylanilinium cation in a sulfate system.

A comprehensive review of the scientific literature indicates that specific ab initio calculations for the protonation energies and interaction strengths of the 2-ethyl-6-methylaniline and sulfuric acid system have not been reported. Such studies would be valuable for quantifying the gas-phase basicity and proton affinity of 2-ethyl-6-methylaniline, as well as the strength of the interaction between the resulting anilinium cation and the sulfate anion.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Interfacial Reactions

Based on a thorough review of available scientific literature, there are no specific molecular dynamics (MD) simulation studies focused on the solution-phase behavior or interfacial reactions of the 2-ethyl-6-methylaniline;sulfuric acid system. MD simulations would be a powerful tool to investigate the solvation of the 2-ethyl-6-methylanilinium and sulfate ions in various solvents, providing insights into the structure and dynamics of the solvent shells and the ion-pairing behavior.

Thermodynamic Modeling of Phase Equilibria and Speciation

A detailed search of the scientific literature did not yield any studies on the thermodynamic modeling of phase equilibria or speciation specifically for the 2-ethyl-6-methylaniline;sulfuric acid system. This type of modeling is essential for understanding the behavior of the system under different conditions of temperature, pressure, and composition, and for designing and optimizing related chemical processes.

Environmental Fate and Biogeochemical Transformations

Occurrence and Distribution of 2-Ethyl-6-methylaniline (B166961) and its Salts in Environmental Matrices

2-Ethyl-6-methylaniline (MEA) is principally introduced into the environment as a microbial degradation product of widely used chloroacetanilide herbicides, namely acetochlor (B104951) and metolachlor (B1676510). nih.govnih.gov Consequently, its presence is strongly associated with agricultural soils where these herbicides are applied. Microbial action in the soil transforms the parent herbicides into several intermediates, with MEA being a key and relatively stable metabolite. nih.gov

The migration and bioavailability of MEA in the environment are influenced by sorption processes in soils and sediments. nih.gov Anionic metabolites of the parent herbicides are known to be readily leached into groundwater in agricultural regions, suggesting a potential for MEA to also be present in these aqueous environments. usgs.gov Studies in groundwater have frequently detected the ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) metabolites of metolachlor and alachlor, indicating that degradation pathways are active and that these transformation products can be mobile. wisc.eduresearchgate.netusgs.gov While direct quantitative data on MEA concentrations in various environmental compartments like soil, surface water, and groundwater are not extensively documented in the reviewed literature, its role as a primary metabolite of major herbicides points to its likely occurrence in these matrices. usgs.govwisc.edu

Abiotic Degradation Pathways in Water and Soil

While microbial activity is the principal driver of transformation for chloroacetanilide herbicides and their metabolites, abiotic processes can also contribute to their degradation. nih.govnih.gov These non-biological pathways include photochemical and oxidative degradation.

Specific research on the photochemical stability and degradation pathways of 2-Ethyl-6-methylaniline is limited in the available scientific literature. Like other aniline (B41778) derivatives, it is plausible that it could undergo transformation when exposed to sunlight, particularly in aqueous environments, but detailed studies are required to confirm the reaction rates and products.

Oxidative processes are a potential pathway for the abiotic degradation of 2-Ethyl-6-methylaniline. Studies on analogous compounds, such as 2,6-dimethylaniline (B139824), have demonstrated that chemical oxidation via Fenton's reactions, which generate highly reactive hydroxyl radicals (•OH), can be effective. nih.gov This process leads to the formation of various by-products, including phenolic and quinone derivatives. nih.gov It is plausible that 2-Ethyl-6-methylaniline could undergo a similar oxidative degradation pathway, initiated by the attack of hydroxyl radicals on the aromatic ring or the amino group. The chemical oxidation of anilines can lead to a variety of products, including nitrobenzenes and benzoquinones, depending on the specific oxidizing agent and reaction conditions. openaccessjournals.com

Biotic Degradation and Biotransformation Pathways

The primary mechanism determining the environmental persistence of 2-Ethyl-6-methylaniline is biotic degradation. nih.govnih.gov The special chemical structure of MEA, with alkyl substituents on both sides of the amine group, can make it more difficult to degrade in natural soils compared to simpler anilines. nih.gov

Microbial degradation of MEA has been predominantly studied under aerobic conditions. nih.gov Several bacterial strains have been identified that can utilize MEA as a sole source of carbon and energy. nih.govnih.gov Notably, Sphingobium sp. strain MEA3-1 has been shown to effectively degrade this compound. nih.govnih.gov The degradation of related substituted anilines by various bacteria, such as Moraxella sp. and Delftia sp., often involves inducible enzymes like aniline oxygenase and catechol dioxygenases, which initiate the breakdown of the aromatic ring. nih.govnih.gov

While aerobic degradation pathways for MEA are partially elucidated, information on its fate under anaerobic conditions is scarce. For the parent chloroacetanilide herbicides, reductive dechlorination has been suggested as a possible initial breakdown mechanism in anaerobic environments. nih.gov Microbial degradation of related nitroaromatic compounds is known to occur under both aerobic and anaerobic conditions, although the latter often involves reductive transformations of the functional groups rather than complete mineralization. plos.org

Research into the aerobic microbial degradation of 2-Ethyl-6-methylaniline has successfully identified several key intermediate metabolites. The initial step in the pathway is believed to be an oxidation reaction catalyzed by a monooxygenase system, such as a P450 monooxygenase. nih.govnih.gov

In studies with Sphingobium sp. strain MEA3-1 and Sphingobium baderi strain DE-13, the following metabolites have been identified: nih.gov

4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA): Formed by the initial hydroxylation of the aniline ring. nih.gov

2-methyl-6-ethyl-hydroquinone (MEHQ): A subsequent product that can be formed from 4-OH-MEA. nih.govnih.gov

2-methyl-6-ethyl-benzoquinone (MEBQ): Can be formed through the spontaneous hydrolytic deamination of 4-OH-MEA. nih.govnih.gov

2-methyl-6-ethyl-benzoquinone imine (MEBQI): Identified as a transformation product of 4-OH-MEA in the degradation by Sphingobium baderi strain DE-13. nih.gov

The table below summarizes the identified metabolites from the aerobic biodegradation of 2-Ethyl-6-methylaniline.

Precursor CompoundIdentified MetaboliteAbbreviation
2-Ethyl-6-methylaniline4-hydroxy-2-methyl-6-ethylaniline4-OH-MEA
2-methyl-6-ethyl-hydroquinoneMEHQ
2-methyl-6-ethyl-benzoquinoneMEBQ
2-methyl-6-ethyl-benzoquinone imineMEBQI

Sorption and Mobility in Soil and Aquatic Environments

The mobility of 2-ethyl-6-methylaniline in the environment is largely governed by its sorption characteristics to soil and sediment. Sorption, the process of a chemical binding to a solid matrix, can significantly reduce its concentration in the aqueous phase, thereby limiting its transport and bioavailability.

In soil, 2-ethyl-6-methylaniline can interact with soil organic matter and clay minerals through various mechanisms, including hydrophobic partitioning, and electrostatic interactions. mdpi.com As an aniline derivative, the amino group can become protonated, especially in acidic soils, leading to cation exchange reactions with negatively charged soil components. The persistence of 2-ethyl-6-methylaniline is considered to be unlikely, suggesting that it is susceptible to degradation processes in the environment. fishersci.com

Interactive Data Table: Physicochemical Properties Relevant to Environmental Mobility

Below is a table summarizing a key physicochemical property of 2-ethyl-6-methylaniline that influences its environmental sorption and mobility.

PropertyValueImplication for Environmental Fate
log Pow (Octanol-Water Partition Coefficient)2.4 fishersci.comIndicates a moderate potential for sorption to organic matter in soil and sediment, suggesting limited mobility in the environment.

Analytical Methodologies for Environmental Monitoring of 2-Ethyl-6-methylaniline and its Degradates

Effective monitoring of 2-ethyl-6-methylaniline and its transformation products in various environmental matrices is crucial for assessing its environmental impact. Several analytical techniques are available for the determination of aniline and its derivatives in samples such as water, soil, and sludge. mdpi.comepa.gov

Due to the typically low concentrations of these compounds in the environment, a pre-concentration or extraction step is often necessary prior to analysis. thermofisher.comnih.gov Common sample preparation techniques include liquid-liquid extraction and solid-phase extraction (SPE). thermofisher.comnih.gov

The primary analytical methods for the detection and quantification of anilines are chromatographic techniques. mdpi.comepa.govthermofisher.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most frequently employed methods. epa.govthermofisher.com For enhanced selectivity and sensitivity, these techniques are often coupled with mass spectrometry (MS). mdpi.com

Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and semi-volatile organic compounds. For anilines, which can be thermolabile, a derivatization step may sometimes be required to improve their thermal stability and chromatographic behavior. thermofisher.com Detectors such as the thermionic nitrogen-phosphorus selective detector (NPD) offer high sensitivity and selectivity for nitrogen-containing compounds like anilines. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable alternative to GC, particularly for polar and thermolabile compounds, as it does not require derivatization. thermofisher.com It is widely used for the analysis of anilines in aqueous samples.

Capillary Electrophoresis (CE): CE is another separation technique that offers high separation efficiency and requires minimal sample and solvent volumes, making it an environmentally friendly option. nih.gov

Mass Spectrometry (MS): Coupling GC or HPLC with MS (i.e., GC-MS or HPLC-MS) provides definitive identification and quantification of the target analytes based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Interactive Data Table: Analytical Methods for 2-Ethyl-6-methylaniline Monitoring

The following table provides an overview of common analytical methods for the determination of 2-ethyl-6-methylaniline and related compounds in environmental samples.

Analytical TechniqueSample MatrixCommon DetectorKey Advantages
Gas Chromatography (GC) epa.govWater, Soil, Sludge mdpi.comepa.govNitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) mdpi.comepa.govHigh resolution and sensitivity, especially with selective detectors. epa.gov
High-Performance Liquid Chromatography (HPLC) thermofisher.comWater thermofisher.comDiode-Array Detector (DAD), Mass Spectrometry (MS)Suitable for polar and thermolabile compounds without derivatization. thermofisher.com
Capillary Electrophoresis (CE) nih.govWater nih.govPhotometric DetectorsHigh separation efficiency, low sample and solvent consumption. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as Intermediates in Agrochemical and Pharmaceutical Synthesis

2-Ethyl-6-methylaniline (B166961) (MEA) is a critical intermediate in the chemical industry, particularly for the synthesis of agrochemicals and pharmaceuticals. google.comottokemi.comnih.gov Its structural properties make it an ideal precursor for complex molecules used in crop protection.

Precursors for Herbicide Production (e.g., Metolachlor)

The most prominent application of 2-Ethyl-6-methylaniline is its role as a key precursor in the manufacture of the herbicide metolachlor (B1676510). google.comwikipedia.org Metolachlor is a member of the chloroacetanilide family of herbicides, widely used for controlling grass and broadleaf weeds in major crops like corn, soybean, cotton, and sorghum. wikipedia.org The synthesis of metolachlor from MEA is a multi-step process that has been refined to produce the more active S-enantiomer (S-metolachlor), enhancing efficacy and reducing application rates. wikipedia.orgagropages.com

The production process generally involves two main steps:

Reductive Alkylation: 2-Ethyl-6-methylaniline is reacted with methoxyacetone (B41198) through condensation to form an imine. This imine is then hydrogenated, often using a catalyst, to produce the corresponding secondary amine. wikipedia.orggoogle.com

Acylation: The resulting amine is subsequently acylated using chloroacetyl chloride to yield the final metolachlor molecule. wikipedia.orggoogle.com

The steric hindrance provided by the 2-ethyl and 6-methyl groups on the aniline (B41778) ring restricts rotation around the aryl-N bond, leading to the existence of atropisomers, which contributes to the stereochemistry of the final product. wikipedia.orgresearchgate.net The global production of S-metolachlor is substantial, with major manufacturers operating in Europe, China, and India, underscoring the industrial importance of its precursor, 2-Ethyl-6-methylaniline. agropages.com

Synthesis StepReactantsProcessProduct
1. Reductive Alkylation2-Ethyl-6-methylaniline (MEA), MethoxyacetoneCondensation followed by catalytic hydrogenation.N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine
2. AcylationN-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine, Chloroacetyl chlorideReaction with an acid-binding agent or under basic catalysis.Metolachlor

Utilization in Dye and Pigment Industries

Substituted anilines, including derivatives like 2-Ethyl-6-methylaniline, are foundational intermediates in the synthesis of dyes and pigments. google.comjocpr.com The amine functional group on the aromatic ring is readily diazotized and coupled with other aromatic compounds to form a wide array of azo dyes, which constitute a significant class of synthetic colorants. While specific dyes synthesized directly from 2-Ethyl-6-methylaniline are not extensively detailed in common literature, the general reactivity of aniline derivatives makes them versatile precursors in this industry. jocpr.com These intermediates are crucial for producing vibrant and stable colors for textiles, paper, plastics, and paints. nbinno.comepa.gov

Formulation of Protic Ionic Liquids

The compound "2-Ethyl-6-methylaniline;sulfuric acid" is a protic ionic liquid (PIL). These are salts that are liquid at or near room temperature, formed through a simple acid-base neutralization reaction involving proton transfer from a Brønsted acid (sulfuric acid) to a Brønsted base (2-Ethyl-6-methylaniline). monash.eduqub.ac.uk The properties of these PILs, such as acidity, viscosity, and conductivity, can be tuned by altering the molar ratio of the acid to the base. qub.ac.uk

When sulfuric acid is used in excess (molar ratio > 0.5), it can lead to the formation of complex anionic clusters, such as [(HSO4)(H2SO4)x]−. monash.eduqub.ac.ukresearchgate.net These clusters influence the physicochemical properties of the ionic liquid. For instance, increasing the molar ratio of sulfuric acid tends to decrease viscosity and may enhance conductivity through intra-molecular proton transfer mechanisms. qub.ac.uk

Sulfuric Acid Molar Ratio (χH2SO4)Predominant Anionic SpeciesGeneral Properties
0.50Hydrogen sulfate (B86663) [HSO4]−Higher viscosity, lower conductivity.
> 0.50 (e.g., 0.67, 0.75)Anionic clusters [(HSO4)(H2SO4)x]−Lower viscosity, higher acidity, potentially higher conductivity.

Application as Electrolytes in Electrochemical Systems

The tunable conductivity and ionic nature of protic ionic liquids derived from sulfuric acid make them candidates for use as electrolytes. qub.ac.uk Their low vapor pressure and good thermal stability are advantageous over traditional volatile organic solvents used in batteries and other electrochemical devices. The conductivity is largely dependent on the viscosity and the speciation of the anions in the liquid. qub.ac.uk The presence of anionic clusters in sulfuric acid-rich PILs can facilitate proton transport, which is a key characteristic for electrolytes in systems like fuel cells.

Use as Polymerization Media for Conductive Polymers

Conductive polymers, such as polyaniline and its derivatives, are often synthesized through oxidative polymerization in an acidic medium. rroij.comdtic.mil Protic ionic liquids like 2-Ethyl-6-methylanilinium sulfate provide an inherently acidic environment that can act as both the solvent and the dopant for the resulting polymer. The use of a PIL as the polymerization medium can improve the processability and properties of the final conductive polymer. rroij.com For instance, copolymerization of aniline with substituted anilines can enhance solubility, a common challenge with conductive polymers. rroij.com

Contributions to Atmospheric Chemistry and Aerosol Science

Aromatic amines, as a class of volatile organic compounds (VOCs), are emitted into the atmosphere from various industrial and agricultural sources. gu.se In the atmosphere, these compounds can undergo oxidation reactions with radicals such as hydroxyl (OH) and nitrate (B79036) (NO3). walisongo.ac.idresearchgate.net This oxidation is a key process in the formation of secondary organic aerosols (SOA), which are microscopic particles that can impact air quality, human health, and climate. gu.segatech.edu

The atmospheric oxidation of an aromatic amine like 2-Ethyl-6-methylaniline is expected to produce a range of lower-volatility products that can partition into the particle phase, contributing to SOA mass. gu.se The complex interactions between oxidation products of different VOCs can have non-linear effects on aerosol formation, meaning the presence of multiple precursors can enhance or suppress SOA yields in ways that are not yet fully captured by atmospheric models. gatech.edu Understanding the atmospheric chemistry of such compounds is crucial for developing accurate models of air quality and climate. walisongo.ac.id

Role in Atmospheric Nanoparticle Formation and Growth

Atmospheric new particle formation (NPF) is a critical process influencing climate and air quality, and sulfuric acid is a primary precursor. nih.gov The formation of stable aerosol particles from gaseous sulfuric acid is significantly enhanced by the presence of basic compounds, particularly amines. nih.gov This acid-base stabilization is fundamental to the initial stages of nanoparticle creation.

The mechanism involves the formation of molecular clusters between sulfuric acid and a base. Amines, due to their higher basicity compared to ammonia, are especially effective at stabilizing initial sulfuric acid clusters, thereby reducing evaporation rates and promoting particle growth. youtube.com Studies have shown that even trace amounts of amines, in the parts-per-trillion range, can increase sulfuric acid-driven nucleation rates by several orders of magnitude. nih.govgdut.edu.cn This process is crucial for the subsequent growth of these clusters into cloud condensation nuclei. youtube.com

Table 1: Key Chemical Species in Sulfuric Acid-Driven New Particle Formation This table summarizes the roles of various chemical species frequently involved in atmospheric nucleation events.

Chemical Species Formula Role in Nanoparticle Formation
Sulfuric Acid H₂SO₄ Primary precursor vapor for nucleation. nih.gov
Ammonia NH₃ A common atmospheric base that stabilizes sulfuric acid clusters, though less effectively than amines.
Dimethylamine (DMA) (CH₃)₂NH A highly effective amine that strongly enhances nucleation rates with sulfuric acid. gdut.edu.cncopernicus.org
Methylamine (MA) CH₃NH₂ An atmospheric amine that contributes to stabilizing sulfuric acid clusters. copernicus.org
Water H₂O Can participate in hydrating clusters, influencing their stability and growth. rsc.org

Applications in Corrosion Inhibition and Mitigation

The use of organic compounds to prevent the corrosion of metals in acidic environments is a vital industrial practice. peacta.org Aromatic amines and their derivatives are recognized as effective corrosion inhibitors, particularly for metals like mild steel in sulfuric acid solutions. mouau.edu.ngmdpi.com

The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier. researchgate.netscielo.org.za In a sulfuric acid solution, 2-ethyl-6-methylaniline protonates to form the 2-ethyl-6-methylanilinium cation. The metal surface in an acid medium typically carries a charge, allowing for the electrostatic adsorption of these cations.

Furthermore, the structure of 2-ethyl-6-methylaniline contributes to its effectiveness. The aromatic ring's π-electrons and the lone pair of electrons on the nitrogen atom can interact with the vacant d-orbitals of the metal, strengthening the adsorption bond. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Research on structurally similar compounds, such as 2-ethyl-3-methylquinazolin-4(3H)-ones, has demonstrated significant corrosion inhibition for mild steel in 0.5 M H₂SO₄, with efficiency increasing with inhibitor concentration. materialsciencejournal.org This supports the potential of aniline-derived structures for corrosion mitigation.

Table 2: Research Findings on a Quinazolinone Inhibitor in 0.5 M H₂SO₄ This table presents data from a study on 2-ethyl-3-methylquinazolin-4(3H)-ones (EMQ), a compound structurally related to the subject amine, demonstrating the typical performance of such inhibitors.

Inhibitor Conc. (M) Corrosion Rate (mmpy) Inhibition Efficiency (%)
0 (Blank) 1.39 -
1 x 10⁻⁷ 0.81 41.72
1 x 10⁻⁶ 0.65 53.23
1 x 10⁻⁵ 0.44 68.34
1 x 10⁻⁴ 0.28 79.85
1 x 10⁻³ 0.16 88.48

Data sourced from a study on mild steel at 298K. materialsciencejournal.org

Future Research Directions and Emerging Scientific Inquiries

Development of Novel and Sustainable Synthetic Routes for 2-Ethyl-6-methylanilinium Sulfate (B86663)

The pursuit of green and sustainable chemical manufacturing is a paramount goal in modern chemistry. Future research will undoubtedly focus on developing novel and environmentally benign synthetic routes for 2-Ethyl-6-methylanilinium sulfate. Current industrial production of aromatic amines often relies on methods that are energy-intensive and utilize hazardous reagents. azom.com

Emerging research highlights the potential of chemoenzymatic methods and the use of renewable feedstocks for the synthesis of anilines. nih.goveuropa.euresearchgate.net These approaches offer significant advantages in terms of sustainability, including reduced reliance on precious metals, lower energy requirements, and the use of aqueous solutions in place of bio-incompatible organic solvents. nih.gov A key area of investigation will be the adaptation of these green methodologies to the specific synthesis of 2-Ethyl-6-methylaniline (B166961) and its subsequent conversion to the sulfate salt.

One promising avenue is the use of biocatalysis, which is emerging as a viable alternative to traditional chemical methods for the synthesis of aromatic amines. researchgate.net Additionally, process intensification, such as the use of flow reactors, can enhance the efficiency and sustainability of these synthetic processes. nih.gov A patented technology for the preparation of 2-methyl-6-ethylaniline utilizes triethyl aluminum as a catalyst in a high-temperature and high-pressure reaction between o-toluidine (B26562) and ethene. google.com Future work could focus on optimizing such processes to reduce energy consumption and waste generation.

Table 1: Comparison of Potential Synthetic Strategies

Synthesis StrategyAdvantagesResearch Focus
Traditional Chemical Synthesis Established technologyOptimization for reduced energy and waste
Chemoenzymatic Synthesis High selectivity, mild conditionsEnzyme discovery and engineering
Renewable Feedstocks Reduced fossil fuel dependenceLignocellulose valorization pathways
Process Intensification Increased efficiency, smaller footprintFlow chemistry and reactor design

In-depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the formation of 2-Ethyl-6-methylanilinium sulfate is crucial for optimizing its synthesis and exploring its reactivity. The reaction of 2-Ethyl-6-methylaniline with sulfuric acid is an acid-base reaction that forms the anilinium salt. However, the sulfonation of the aromatic ring is a potential side reaction, particularly under harsh conditions.

The mechanism of electrophilic aromatic sulfonation of anilines is complex. In a strongly acidic medium, the amino group of aniline (B41778) is protonated to form the anilinium ion, which is a meta-directing group. byjus.comquora.com However, the unprotonated aniline, which is present in equilibrium, is a powerful ortho- and para-directing group. The reaction of aniline with sulfuric acid initially forms anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acid. byjus.com

Future research should employ a combination of experimental and computational techniques to elucidate the precise mechanistic details of the reaction between 2-Ethyl-6-methylaniline and sulfuric acid. This would involve studying the influence of reaction parameters such as temperature, solvent, and acid concentration on the product distribution. quora.com Kinetic isotope effect studies and the isolation and characterization of reaction intermediates could provide valuable insights into the reaction pathway. nih.gov Understanding these mechanisms is key to controlling the regioselectivity of sulfonation and maximizing the yield of the desired anilinium sulfate salt.

Exploration of Catalytic Applications and Process Intensification

Anilinium salts and other aromatic amine salts have shown promise in various catalytic applications. acs.orgmdpi.com Future research should explore the potential of 2-Ethyl-6-methylanilinium sulfate as a catalyst or catalyst precursor in a range of organic transformations. The presence of both an acidic proton on the anilinium nitrogen and the sulfate counter-ion could impart unique catalytic properties.

One area of interest is the use of anilinium salts as catalysts in acid-catalyzed reactions. Furthermore, the principles of process intensification can be applied to enhance the efficiency of catalytic processes involving 2-Ethyl-6-methylanilinium sulfate. This could involve the development of continuous flow reactor systems, which offer advantages such as improved heat and mass transfer, enhanced safety, and easier scale-up. nih.gov The integration of catalytic reactions with separation processes in a single unit operation is another avenue for process intensification that warrants investigation. The hydrogenation of nitrobenzene (B124822) to aniline is a key industrial process where process intensification is being actively explored to improve efficiency and sustainability. bcrec.id

Design of Advanced Materials with Tunable Properties Based on 2-Ethyl-6-methylaniline Salts

The self-assembly and solid-state properties of anilinium salts make them attractive building blocks for the design of advanced materials with tunable properties. The crystal structure of the related compound, 2-Ethyl-6-methylanilinium 4-methylbenzenesulfonate (B104242), reveals that the cations and anions are held together by N-H···O hydrogen bonds, as well as electrostatic and van der Waals interactions. nih.govnih.gov These non-covalent interactions play a crucial role in determining the packing of the molecules in the solid state and, consequently, the material's properties.

Future research in this area will focus on synthesizing a variety of 2-Ethyl-6-methylaniline salts with different counter-ions to systematically tune the crystal packing and material properties. By carefully selecting the counter-ion, it may be possible to control properties such as melting point, solubility, and optical and electronic characteristics.

Anilinium salts have been incorporated into polymer networks to create materials with mechanical stability and thermally induced dynamic properties. acs.orgnih.gov The dynamic exchange of anilinium salts can be utilized to develop self-healing and malleable polymers. The anilinium cation's ability to participate in π-stacking interactions can also be exploited in the design of functional materials. mdpi.comresearchgate.net The development of conductive polymers based on anilinium salts is another promising area of research, with potential applications in energy storage and conversion. mdpi.com

Table 2: Potential Applications of 2-Ethyl-6-methylaniline Salt-Based Materials

Material TypePotential PropertiesPotential Applications
Crystalline Salts Tunable melting point, solubilityPharmaceutical formulations, nonlinear optics
Polymer Networks Self-healing, malleabilitySmart coatings, recyclable thermosets
Conductive Polymers Electrical conductivity, redox activitySupercapacitors, batteries, sensors

Enhanced Environmental Remediation Strategies for Aromatic Amine Contamination

Aromatic amines are a class of environmental pollutants that can pose risks to human health and ecosystems. researchgate.netjrte.org Consequently, the development of effective remediation strategies for sites contaminated with these compounds is of great importance. Future research should focus on developing and enhancing remediation technologies specifically for 2-Ethyl-6-methylaniline and its derivatives.

Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising and environmentally friendly approach. researchgate.net Studies on the biodegradation of structurally similar compounds like 2,6-dimethylaniline (B139824) can provide valuable insights. For instance, the degradation of 2,6-dimethylaniline has been observed in soil microcosms, with both chemical and biological degradation pathways being identified. researchgate.net The isolation and characterization of microbial strains capable of degrading 2-Ethyl-6-methylaniline would be a significant step towards developing effective bioremediation strategies. nih.govmdpi.com

Advanced oxidation processes (AOPs), such as the Fenton process, have also been shown to be effective in degrading substituted anilines. nih.govnih.gov Research into the kinetics and degradation pathways of 2,6-dimethylaniline using various AOPs has demonstrated their potential for treating water contaminated with these compounds. nih.govresearchgate.net Future work should investigate the application of AOPs for the remediation of soil and water contaminated with 2-Ethyl-6-methylaniline, focusing on optimizing reaction conditions and identifying degradation products to ensure complete mineralization. mdpi.com Combining different remediation techniques, such as bioremediation and AOPs, could also lead to more effective and efficient cleanup of contaminated sites. researchgate.netresearchgate.netepa.govnih.gov

Q & A

Basic: What are the standard synthetic routes for preparing sulfonic acid derivatives of 2-Ethyl-6-methylaniline?

Methodological Answer:
The primary method involves reacting 2-Ethyl-6-methylaniline with sulfuric acid derivatives, such as sulfonyl chlorides (R–SO₂Cl), in the presence of a base (e.g., pyridine or triethylamine). For example, sulfonic esters can be synthesized via the reaction:
Alcohol + Sulfochloride + Base → Sulfonic Ester + Byproducts
Key variables include temperature control (20–60°C), stoichiometric ratios (1:1.2 alcohol to sulfochloride), and reaction time (2–6 hours). Post-synthesis, hydrolysis under acidic conditions yields sulfonic acids. This method is scalable for lab-scale synthesis .

Advanced: How can regioselectivity challenges in sulfonation of 2-Ethyl-6-methylaniline be addressed?

Methodological Answer:
Regioselectivity in sulfonation is influenced by steric and electronic factors. To direct sulfonation to specific positions:

  • Electronic directing: Use nitration or halogenation to block reactive sites pre-sulfonation.
  • Steric control: Modify reaction conditions (e.g., lower temperatures favor ortho-sulfonation due to reduced molecular mobility).
  • Catalytic systems: Employ fuming sulfuric acid (H₂SO₄·SO₃) for controlled sulfonation, as the electrophilic SO₃ enhances selectivity .
    Example Protocol:
  • Dissolve 2-Ethyl-6-methylaniline in concentrated H₂SO₄ at 0°C.
  • Add SO₃ slowly (molar ratio 1:1.1) and monitor via TLC.
  • Quench with ice to isolate the sulfonated product.

Basic: What analytical techniques validate sulfonic acid group incorporation?

Methodological Answer:

  • FTIR Spectroscopy: Detect symmetric/asymmetric S–O stretching (1050–1250 cm⁻¹) and O–H stretching (2500–3500 cm⁻¹).
  • ¹H/¹³C NMR: Look for deshielded aromatic protons near the sulfonic group (δ 7.5–8.5 ppm) and carbon shifts at δ 125–140 ppm.
  • Elemental Analysis: Confirm sulfur content (~10–15% for monosulfonated derivatives) .

Advanced: How do conflicting catalytic efficiency data arise between sulfuric acid and solid acid catalysts?

Methodological Answer:
Discrepancies stem from:

  • Reaction Medium: Sulfuric acid acts as both catalyst and solvent, while solid acids (e.g., zeolites) require polar aprotic solvents.
  • Acid Strength: H₂SO₄ (H₀ = −12) is stronger than most solid acids (H₀ = −8 to −10), affecting reaction rates.
  • Surface Area: Solid catalysts may suffer from mass transfer limitations.
    Resolution Strategy:
  • Compare turnover frequencies (TOF) under identical solvent and temperature conditions.
  • Use Hammett acidity functions to standardize acid strength comparisons .

Basic: How is reaction completion assessed in sulfuric acid-mediated syntheses?

Methodological Answer:

  • TLC Monitoring: Use silica plates with UV detection; sulfonated products typically exhibit lower Rf values than precursors.
  • Acid-Base Titration: Quench aliquots with NaHCO₃ and titrate residual H₂SO₄.
  • Spectrophotometry: Track absorbance changes at 270 nm (characteristic of aromatic sulfonic acids) .

Advanced: What computational methods model the reaction mechanism of 2-Ethyl-6-methylaniline sulfonation?

Methodological Answer:

  • DFT Calculations: Optimize transition states using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic attack pathways.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., H₂SO₄ vs. HSO₃Cl) on reaction kinetics.
  • QSPR Models: Correlate substituent effects (e.g., ethyl/methyl groups) with sulfonation rates using Hammett σ constants .

Basic: How to mitigate side reactions during sulfonic acid derivative synthesis?

Methodological Answer:

  • Temperature Control: Maintain <50°C to prevent over-sulfonation.
  • Purge Moisture: Use anhydrous conditions to avoid hydrolysis of sulfochlorides.
  • Stepwise Addition: Add sulfonating agents (e.g., ClSO₃H) dropwise to minimize exothermic side reactions .

Advanced: How can contradictory biological activity data for sulfonated anilines be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., ethyl vs. methyl groups) and test against controls.
  • Dose-Response Studies: Use EC₅₀ values to compare potency across derivatives.
  • Meta-Analysis: Reconcile literature data by normalizing assay conditions (e.g., pH, cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.